Cetirizine N-oxide

Forced Degradation Stability Indicating Method Oxidation Mechanism

Cetirizine N-Oxide is the primary oxidative degradation product of Cetirizine in PEG-containing formulations, formed via reaction with peroxyl radicals. Unlike process-related impurities, it is a mandatory marker for stability-indicating method validation per ICH Q1A(R2) and ICH Q3B guidelines. Supplied as a fully characterized racemic mixture of diastereomers with ≥95% purity, it enables precise quantitation and regulatory traceability for ANDA/DMF submissions. Substitution with generic impurities compromises degradation pathway elucidation and regulatory compliance. Procure this authenticated standard to ensure accurate impurity profiling and avoid regulatory deficiencies.

Molecular Formula C21H25ClN2O4
Molecular Weight 404.9 g/mol
CAS No. 1076199-80-8
Cat. No. B600800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine N-oxide
CAS1076199-80-8
SynonymsAcetic acid, 2-​[2-​[4-​[(4-​chlorophenyl)​phenylmethyl]​-​1-​oxido-​1-​piperazinyl]​ethoxy]​-
Molecular FormulaC21H25ClN2O4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESC1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
InChIInChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
InChIKeyIVDOUUOLLFEMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetirizine N-Oxide (CAS 1076199-80-8): Analytical Reference Standard Procurement Guide


Cetirizine N-Oxide (CAS 1076199-80-8) is a pharmaceutical reference standard classified as an oxidative degradation product and impurity of the second-generation antihistamine Cetirizine [1]. Chemically designated as 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid N1-oxide, this compound is a diarylmethane derivative with the molecular formula C21H25ClN2O4 and a molecular weight of 404.9 g/mol . It is supplied as a fully characterized analytical material, typically as a mixture of diastereomers, and is intended for use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Cetirizine [2].

Why Generic Substitution Fails: The Critical Role of Cetirizine N-Oxide in Forced Degradation and Impurity Profiling


Substituting Cetirizine N-Oxide with a structurally similar cetirizine impurity or a generic reference standard is scientifically unsound due to its specific, non-interchangeable role in forced degradation studies and impurity profiling. Unlike process-related impurities such as Cetirizine EP Impurity A (CAS 303-26-4), which arises from synthetic pathways, Cetirizine N-Oxide is a primary oxidative degradation product formed in polyethylene glycol (PEG)-containing formulations through reaction with peroxyl radicals [1]. Its unique formation mechanism makes it a mandatory marker for stability-indicating method validation in PEG-based dosage forms. Furthermore, the compound is supplied as a racemic mixture of diastereomers, requiring specific chromatographic separation conditions distinct from other cetirizine-related compounds [2]. Generic substitution with an impurity of different origin or stereochemistry would compromise the accuracy of degradation pathway elucidation and regulatory compliance, as per ICH Q3B guidelines.

Quantitative Differentiators: How Cetirizine N-Oxide (CAS 1076199-80-8) Compares to Alternatives


Structural Identity Confirmation: Verified as the Primary PEG-Induced Oxidative Degradation Product

The identity of Cetirizine N-Oxide as the primary degradation product in PEG-containing formulations was definitively confirmed through forced degradation studies and spiking experiments [1]. This structural identity is the basis for its use as a reference standard, a claim that cannot be made for many other cetirizine impurities that are process-related rather than degradation-related. In comparison, Cetirizine EP Impurity A (CAS 303-26-4) is a synthetic intermediate and process impurity, not a degradation marker [2].

Forced Degradation Stability Indicating Method Oxidation Mechanism

HPLC Purity: Verified >98% for Accurate Quantitation and Method Validation

Suppliers offer Cetirizine N-Oxide with a purity specification of >98% by HPLC, as per Certificate of Analysis, which is critical for its use as a quantitative reference standard in analytical method validation [1]. This high purity ensures that the reference material itself does not introduce significant error into the measurement of impurity levels, which are often required to be below 0.1% in drug substances. In contrast, lower-purity grades of cetirizine impurities (e.g., >70% by HPLC) are available but are unsuitable for precise quantitative work [2].

Analytical Method Validation HPLC Purity Reference Standard

Regulatory Alignment: Traceable to USP and EP Pharmacopeial Standards

Cetirizine N-Oxide can be supplied with traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards, a feature that is explicitly stated by multiple vendors [1]. This traceability is a critical differentiator for regulatory submissions such as ANDAs and DMFs, as it provides a documented chain of metrological traceability to a recognized pharmacopeial standard. While other cetirizine impurities may be available, not all suppliers offer or can guarantee this level of regulatory traceability [2].

Regulatory Compliance ANDA Filing DMF Submission

Chiral Complexity: Supplied as a Racemic Mixture of Diastereomers for Method Robustness

Cetirizine N-Oxide (CAS 1076199-80-8) is supplied as a racemic mixture of diastereomers, which is explicitly noted in product listings [1]. This stereochemical complexity is a key differentiator from single-enantiomer or achiral impurities. Using a diastereomeric mixture challenges the resolving power of the analytical method, ensuring that the method is robust and capable of separating all relevant stereoisomeric forms of the impurity that may be present in a drug substance or product .

Chiral Separation Diastereomer Mixture Method Robustness

Optimal Application Scenarios for Cetirizine N-Oxide (CAS 1076199-80-8) Based on Quantitative Evidence


Stability-Indicating Method Validation for PEG-Containing Formulations

Cetirizine N-Oxide is the definitive reference standard for developing and validating stability-indicating HPLC methods for Cetirizine drug products formulated with polyethylene glycol (PEG). The compound's identity as the primary oxidative degradation product in PEG matrices is confirmed by peer-reviewed studies [1]. Its high purity (>98%) ensures accurate quantitation of this specific degradation pathway [2]. Procurement of this standard is non-negotiable for laboratories aiming to meet ICH Q1A(R2) stability testing requirements for such formulations.

ANDA and DMF Filing for Generic Cetirizine Products

For pharmaceutical companies submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic Cetirizine, Cetirizine N-Oxide is a required reference standard for impurity profiling. Its availability with traceability to USP/EP standards provides the necessary regulatory documentation to support the analytical methods section of these submissions [1]. The use of a properly characterized, high-purity standard for this specific degradation product minimizes the risk of regulatory deficiencies related to impurity control.

Forced Degradation Studies to Elucidate Cetirizine Oxidation Pathways

Researchers investigating the oxidative degradation mechanisms of Cetirizine require a pure, authenticated standard of Cetirizine N-Oxide to confirm the identity of degradation products formed under various stress conditions (e.g., peroxide, heat, light). The compound's role as a spiked standard to verify LC-MS/MS peak identity is well-documented [1]. The availability of the standard as a racemic mixture of diastereomers further allows for the development of chiral methods to monitor the stereochemical course of the degradation [2].

Quality Control Release Testing for Cetirizine Drug Substance and Product

Quality control laboratories performing batch release testing of Cetirizine active pharmaceutical ingredient (API) or finished drug products require a qualified reference standard of Cetirizine N-Oxide to accurately quantify this specified impurity. The standard's high purity (>98%) is critical for meeting the low reporting thresholds required for unknown and specified impurities per ICH Q3A/Q3B [1]. Using a lower-purity material would introduce unacceptable uncertainty into the quantitative analysis.

Technical Documentation Hub

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